molecular formula C10H8N4S B070016 5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE CAS No. 179599-33-8

5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE

Cat. No.: B070016
CAS No.: 179599-33-8
M. Wt: 216.26 g/mol
InChI Key: WLAOOOBRGCDDEZ-UHFFFAOYSA-N
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Description

5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or samarium triflate .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are often employed, utilizing eco-friendly solvents and reagents . One-pot synthesis methods are also explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE is unique due to its specific combination of the benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

179599-33-8

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H8N4S/c11-9-5-7(13-14-9)10-12-6-3-1-2-4-8(6)15-10/h1-5H,(H3,11,13,14)

InChI Key

WLAOOOBRGCDDEZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N

Synonyms

1H-Pyrazol-3-amine,5-(2-benzothiazolyl)-(9CI)

Origin of Product

United States

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